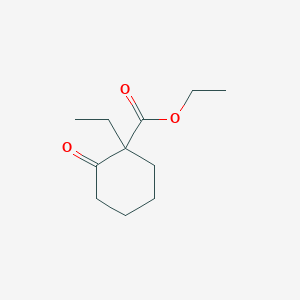
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with ethanol, and an ethyl group is attached to the 1-position of the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester can be synthesized through several methods:
Esterification: The esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydrogenation: Hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester .
- Cyclohexanecarboxylic acid, ethyl ester .
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate .
Uniqueness
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester is unique due to the presence of the ethyl group at the 1-position of the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
55443-01-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)8-6-5-7-9(11)12/h3-8H2,1-2H3 |
InChI Key |
MBALJFMDVQOSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















